Neomycin Sulfate hydrate

Antimicrobial Resistance MIC Determination Aminoglycoside Modifying Enzymes

This 4,5-disubstituted 2-DOS aminoglycoside is the definitive selective agent for neo-resistant mammalian and plant cell lines. Unlike 4,6-disubstituted aminoglycosides (e.g., gentamicin), its unique stereochemistry confers superior activity against Enterobacteriaceae and Staphylococcus spp. while minimizing anti-pseudomonal effects—critical for selective differential media. The sulfate hydrate salt achieves water solubility up to 500 g/L for sterile-filtered stock preparation. Systemic ototoxicity and nephrotoxicity restrict therapeutic use to topical, ophthalmic, and non-absorbable oral applications. Also a potent PLC/PLD inhibitor via PIP₂ binding (1–10 mM) for signal transduction research. Specify the hydrate form to ensure reproducible potency in cell culture selection and diagnostic microbiology.

Molecular Formula C23H54N6O26S3
Molecular Weight 926.9 g/mol
Cat. No. B12058595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin Sulfate hydrate
Molecular FormulaC23H54N6O26S3
Molecular Weight926.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11?,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1
InChIKeyWHAGUNPVKDUVFV-QGTTWHFQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin Sulfate Hydrate: Aminoglycoside Antibiotic for Research and Cell Culture Selection


Neomycin sulfate hydrate (CAS 1405-10-3) is a water-soluble aminoglycoside antibiotic complex produced by *Streptomyces fradiae*, consisting primarily of neomycin B and neomycin C components [1]. It functions by binding to the 30S ribosomal subunit, inducing misreading of mRNA and inhibiting bacterial protein synthesis [2]. Unlike gentamicin and tobramycin, which belong to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) subclass, neomycin is a 4,5-disubstituted 2-DOS aminoglycoside, a structural distinction that profoundly influences its antimicrobial spectrum and clinical utility [3]. Due to significant nephrotoxicity and ototoxicity upon systemic absorption, its therapeutic use is strictly limited to topical, ophthalmic, and non-absorbable oral applications, making it a critical tool for gastrointestinal decontamination and a staple selective agent in molecular biology [4].

Why Generic Aminoglycoside Substitution Compromises Neomycin Sulfate Hydrate Procurement


Substituting neomycin sulfate hydrate with a different aminoglycoside, such as gentamicin or kanamycin, introduces significant experimental and therapeutic risks due to fundamental differences in antimicrobial spectrum, potency against specific pathogens, and toxicity profiles. As a 4,5-disubstituted 2-DOS aminoglycoside, neomycin exhibits markedly reduced activity against *Pseudomonas aeruginosa* and many Gram-negative anaerobes compared to 4,6-disubstituted analogs like gentamicin, yet demonstrates superior activity against certain Enterobacteriaceae and *Staphylococcus* spp. in specific contexts [1]. Furthermore, neomycin's well-documented and dose-limiting ototoxicity and nephrotoxicity, which exceed those of gentamicin and tobramycin on a weight basis, preclude its use for systemic infections but uniquely position it for non-absorbable oral and topical applications where high local concentrations are required [2]. Even within neomycin preparations, variations in the ratio of neomycin B to neomycin C and the presence or absence of hydration water can alter solubility and potency, making precise specification of the sulfate hydrate form critical for reproducible results in cell culture selection, pharmacokinetic studies, and formulation development [3].

Quantitative Differentiation of Neomycin Sulfate Hydrate from In-Class Comparators


Comparative MIC Data: Neomycin vs. Gentamicin and Kanamycin Against E. coli Expressing Aminoglycoside Resistance Enzymes

In a study evaluating the impact of heterologously expressed aminoglycoside-modifying enzymes on antibiotic susceptibility, neomycin demonstrated a distinct resistance profile compared to gentamicin and kanamycin against an *E. coli* strain. When the strain expressed the 16S rRNA methyltransferase KgmB (conferring pan-aminoglycoside resistance), the MIC for neomycin was 15 µg/mL, compared to >1000 µg/mL for gentamicin. Conversely, when the strain expressed the aminoglycoside phosphotransferase KamB, the MIC for neomycin was 200 µg/mL, while gentamicin's MIC was only 10 µg/mL [1].

Antimicrobial Resistance MIC Determination Aminoglycoside Modifying Enzymes

Differential Activity of Neomycin Sulfate Against Gram-Negative Anaerobic Bacilli Compared to Gentamicin and Framycetin

A comparative susceptibility study of Gram-negative anaerobic bacilli revealed that neomycin, along with kanamycin and paromomycin, exhibits poor activity against key anaerobes. Specifically, gentamicin was found to be more active than neomycin against *Bacteroides fragilis* and *Bacteroides melaninogenicus* [1].

Anaerobic Microbiology Antimicrobial Susceptibility Selective Media

Potency Differential Between Neomycin B and Neomycin C: Implications for Hydrate Purity Specifications

The antibiotic complex of neomycin sulfate is comprised of two major active components, neomycin B and neomycin C, along with the minor component neomycin A (neamine). Crucially, neomycin B is significantly more active than its stereoisomer, neomycin C. Commercial neomycin sulfate hydrate typically contains a mixture, but the ratio of B:C is a critical determinant of overall potency [1].

Antibiotic Potency Component Analysis Neomycin B

High Solubility of Neomycin Sulfate Hydrate as a Key Formulation Differentiator

Neomycin sulfate hydrate demonstrates extremely high aqueous solubility, a critical physicochemical property that distinguishes it from many other antibiotics and facilitates its use in concentrated liquid formulations. Vendor specifications consistently report solubility of 500 g/L in water at 20°C for the hydrate form [1].

Solubility Formulation Science Physicochemical Properties

Analytical Method Differentiation: HPLC vs. Bioassay for Potency Determination

The standard USP compendial method for neomycin sulfate potency determination is a microbiological bioassay, which is labor-intensive, imprecise, and cannot assess purity. A comparative study demonstrated that a high-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD) assay offers superior precision and accuracy for neomycin quantification in various drug product matrices [1].

Analytical Chemistry Potency Assay USP Monograph

Optimal Research and Industrial Applications for Neomycin Sulfate Hydrate Based on Its Differentiated Profile


Selection of Eukaryotic Cells Harboring Neomycin Resistance (neo) Gene Cassettes

Neomycin sulfate hydrate is the standard selective agent for mammalian and plant cell lines stably transfected with vectors containing the bacterial neomycin phosphotransferase (*neo*) gene (e.g., pcDNA3, pCI-neo). The typical working concentration in mammalian cell culture media is 100–1000 µg/mL, with the precise concentration determined empirically for each cell line to achieve complete killing of non-transfected cells within 5–7 days [1]. The high aqueous solubility of the sulfate hydrate salt (up to 500 g/L) [2] is essential for preparing sterile-filtered stock solutions (typically 50-100 mg/mL) that can be conveniently added to media without altering osmolarity. This application is fundamentally reliant on neomycin's specific susceptibility profile to the *neo* gene product, an aminoglycoside 3'-phosphotransferase, which inactivates the drug via phosphorylation; alternative aminoglycosides like gentamicin and kanamycin are also substrates for this enzyme, but neomycin is preferred due to its lower cost and well-established protocols.

Formulation of Topical and Ophthalmic Antimicrobial Preparations

Due to its broad spectrum against common Gram-positive and Gram-negative skin and ocular pathogens (including *Staphylococcus aureus* and *Proteus* spp.), and its negligible systemic absorption through intact skin or mucous membranes, neomycin sulfate hydrate is a cornerstone active pharmaceutical ingredient (API) in over-the-counter topical antibiotic ointments (often combined with polymyxin B and bacitracin or gramicidin) and prescription ophthalmic solutions [3]. The sulfate hydrate form provides the necessary high water solubility for formulating aqueous solutions and creams. However, its well-documented potential for contact sensitization (allergic contact dermatitis) and severe ototoxicity/nephrotoxicity upon systemic exposure [4] strictly confines its use to these non-systemic routes, a key differentiating factor in API procurement for formulators.

Use as a Selective Agent in Microbiological Culture Media for Anaerobes

Neomycin sulfate hydrate is incorporated into selective and differential culture media for isolating certain anaerobic bacteria from clinical or environmental samples containing mixed flora. For example, Tryptose Sulfite Cycloserine (TSC) agar and Neomycin Blood Agar utilize neomycin at concentrations of 50–100 µg/mL to suppress the growth of facultative anaerobic Gram-negative rods (e.g., Enterobacteriaceae) while allowing the target anaerobes, such as *Clostridium perfringens* and *Bacteroides* spp., to grow [5]. This application is predicated on the differential susceptibility of anaerobic versus facultative bacteria to neomycin, as established by studies comparing its activity to gentamicin against *B. fragilis* [6]. Procurement of high-purity, standardized neomycin sulfate hydrate ensures reproducibility in these diagnostic and research media.

Investigational Tool for Studying Calcium Signaling and Phospholipid Metabolism

Beyond its antibiotic activity, neomycin sulfate is a valuable pharmacological tool in basic research for probing cellular signaling pathways. It acts as a potent inhibitor of phospholipase C (PLC) and phospholipase D (PLD) by binding with high affinity to phosphatidylinositol 4,5-bisphosphate (PIP₂), a key substrate and signaling lipid [7]. At concentrations of 1–10 mM, neomycin sulfate hydrate can be used in cell-based assays to block agonist-induced calcium mobilization and downstream signaling events. It also inhibits the voltage-sensitive calcium channel and blocks DNase I-induced DNA degradation . For these applications, the high-purity hydrate salt is essential to avoid confounding effects from impurities that may independently affect cell viability or signaling. This application is unique to neomycin among commonly used aminoglycosides and represents a significant non-antibiotic use case for researchers in signal transduction and cell biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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